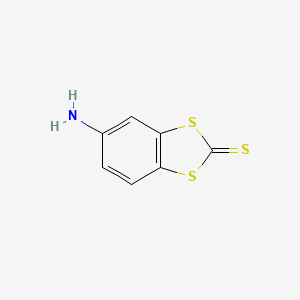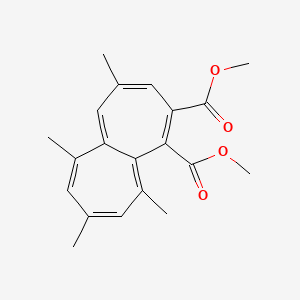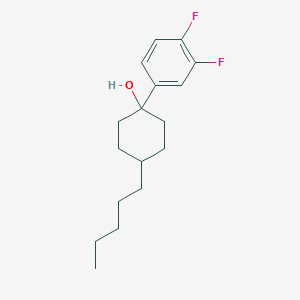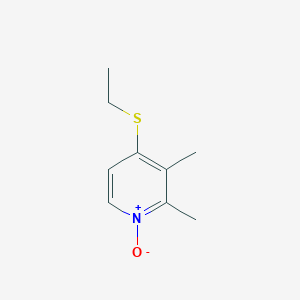
Tris(11-methyldodecyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(11-methyldodecyl)borane is an organoboron compound characterized by the presence of three 11-methyldodecyl groups attached to a central boron atom. This compound belongs to the broader class of boranes, which are known for their unique chemical properties and applications in various fields such as organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(11-methyldodecyl)borane typically involves the reaction of boron trihalides with 11-methyldodecyl lithium or Grignard reagents. The general reaction can be represented as follows:
BCl3+3RLi→B(R)3+3LiCl
where R represents the 11-methyldodecyl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron trihalide. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(11-methyldodecyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The 11-methyldodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the 11-methyldodecyl groups.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds.
Substitution: Halogenated boranes or other substituted boranes.
Wissenschaftliche Forschungsanwendungen
Tris(11-methyldodecyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar applications.
Tris(dimethylamino)borane: Another organoboron compound with different substituents, used in organic synthesis and catalysis.
Uniqueness
Tris(11-methyldodecyl)borane is unique due to the presence of long alkyl chains, which impart distinct solubility and reactivity properties compared to other boranes. This makes it particularly useful in applications requiring hydrophobic interactions or specific steric effects.
Eigenschaften
| 106787-52-4 | |
Molekularformel |
C39H81B |
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
tris(11-methyldodecyl)borane |
InChI |
InChI=1S/C39H81B/c1-37(2)31-25-19-13-7-10-16-22-28-34-40(35-29-23-17-11-8-14-20-26-32-38(3)4)36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
InChI-Schlüssel |
CFPUMRFPWVCWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCCCCCCCC(C)C)(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)





